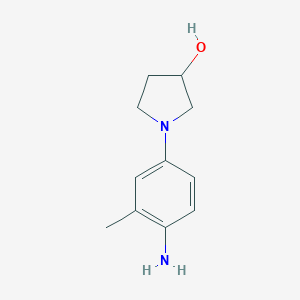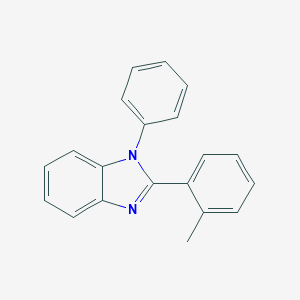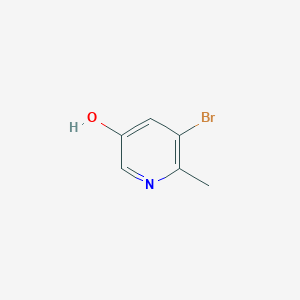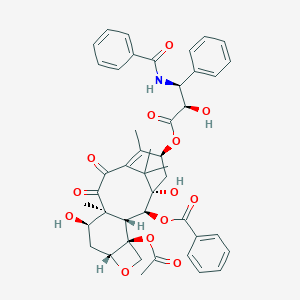
Taxane Ia
Overview
Description
Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews). They feature a taxadiene core and are widely used as chemotherapy agents . Paclitaxel (Taxol) and docetaxel (Taxotere) are two well-known taxanes . They present difficulties in formulation as medicines because they are poorly soluble in water .
Synthesis Analysis
Taxanes were first derived from natural sources, but some have been semisynthesized . Paclitaxel was originally derived from the Pacific yew tree . Taxanes are difficult to synthesize because of their numerous chiral centers . A new approach to terpene synthesis, patterned on biosynthesis, has been explored to enable a divergent synthetic approach to the taxane family of natural products .Molecular Structure Analysis
The crystal structure of baccatin III, the core moiety of paclitaxel-tubulin complex, has been solved at 1.9 Å resolution . This provides insight into the interaction of paclitaxel (Taxol) with its cellular target in atomic detail and assesses the structural determinants for binding .Chemical Reactions Analysis
Taxanes are difficult to synthesize because of their numerous chiral centers . The first synthesis target was taxadiene, the lowest oxidized member of the taxane family . This was followed by three site-selective allylic oxidations at C5, C10, and C13 .Physical And Chemical Properties Analysis
Taxanes are poorly soluble in water . Paclitaxel is highly lipophilic and insoluble in water . The chemical formula of taxane is C20H36 .Scientific Research Applications
Taxane Diversity and Natural Selection
Taxane Ia, a part of the larger family of taxanes, shows interesting properties in the realm of scientific research. A study by (Burgarella et al., 2012) explored the genetic diversity and selective pressures on taxane-related genes in Taxus species, revealing insights into their natural selection and evolution. This research is significant for understanding the genetic variations and potential new taxane variants.
Genomic and Transcriptomic Studies
Extensive genomic and transcriptomic studies have been conducted on Taxus species, from which taxanes are derived. (Hao et al., 2015) detailed the biochemical and genetic properties of taxanes, including their biosynthetic pathways. Similarly, (Hao et al., 2011) provided insights into the tissue-specific transcriptome of Taxus, furthering our understanding of how these compounds are produced at the molecular level.
Synthetic Approaches
The synthesis of taxanes has been a significant area of research, considering their medical importance. (Mendoza et al., 2011) achieved a breakthrough in the scalable synthesis of taxanes, paving the way for more accessible production methods. This advancement is crucial for the development of taxane-based treatments.
Biotechnological Production
The biotechnological production of taxanes, especially paclitaxel and docetaxel, has been explored extensively. (Frense, 2007) reviewed the research on taxane biosynthesis in yew cell cultures, highlighting the challenges and advancements in this field. The aim is to enhance the yield and efficiency of taxane production using biotechnological methods.
Molecular Mechanisms and Taxane Resistance
Understanding the mechanisms of taxane resistance in cancer treatment has also been a major research focus. For instance, (Maloney et al., 2020) examined the various pathways involved in taxane resistance, contributing to improved cancer treatment strategies. This kind of research is vital for developing more effective and targeted therapies using taxanes.
Engineering Taxane Production
Advances in genetic engineering have also been applied to improve taxane production. (Li et al., 2015) demonstrated the feasibility of engineering Artemisia annua for taxadiene production, a precursor to taxanes. This approach offers potential for more efficient and sustainable taxane production.
Safety And Hazards
Taxanes, particularly paclitaxel and docetaxel, have distinct safety profiles . They can cause significant neurotoxicity, arthralgias, myalgias, and skin changes that may offset the therapeutic benefits of taxane use . The two major taxane drugs—paclitaxel and docetaxel—have distinct safety profiles .
Future Directions
The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . There is an urgent need for strong clinical data to support a recommendation for an optimal sequence of therapies .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYABFPESVRKC-VIMPDCIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909476 | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxane Ia | |
CAS RN |
105377-71-7 | |
| Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



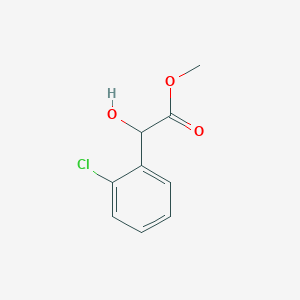
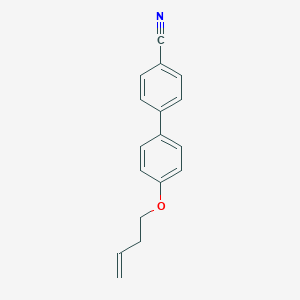
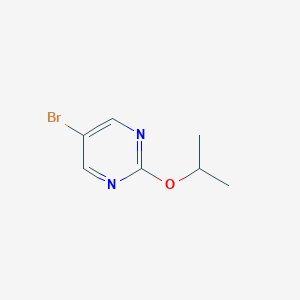
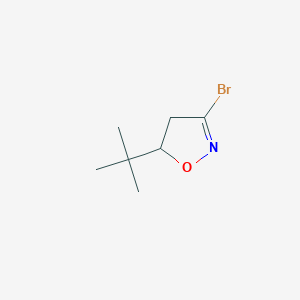
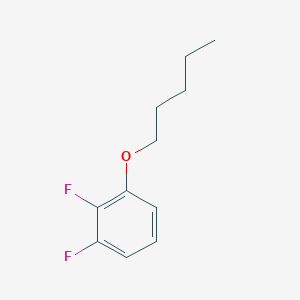
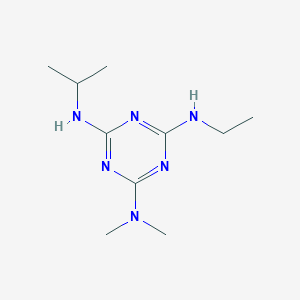
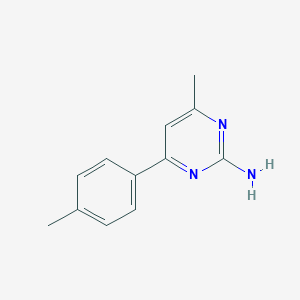
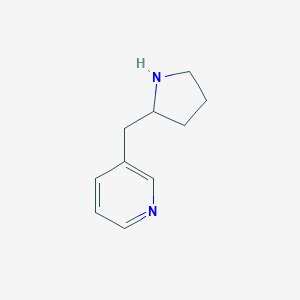
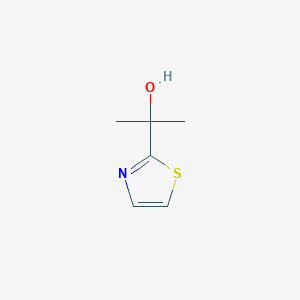
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
